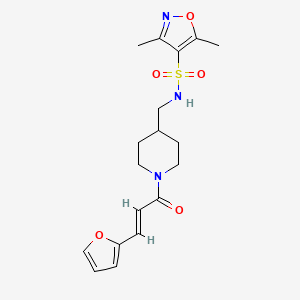![molecular formula C17H16ClN3O3 B2761317 3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime CAS No. 338956-68-6](/img/structure/B2761317.png)
3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime (CMPO) is a hydrazone derivative of 4-chlorophenyl-2-hydrazonopropionic acid. It is an organophosphate compound that has been used in scientific research for its various biochemical and physiological effects. CMPO is a widely used compound in organic synthesis due to its ease of synthesis and its ability to be modified for use in various applications.
Scientific Research Applications
Tautomeric Behavior and Synthesis Routes
- Tautomeric Studies : Research has clarified the tautomeric equilibria between hydrazone imine and diazenyl enamine forms in compounds with structural similarities, indicating a potential area of interest in understanding the dynamic chemical properties of such compounds (Kurasawa et al., 1986).
- Synthetic Pathways : Studies have explored novel synthetic routes to create structures incorporating the arylhydrazono moiety, leading to derivatives with potential applications in material science and pharmaceutical research (Abdel-Khalik et al., 2000).
Molecular Docking and Polymer Research
- Molecular Docking for Sterilization and Virus Resistance : New Schiff base complexes have been synthesized and assessed for their potential in sterilization and resistance against viruses, hinting at antimicrobial and antiviral applications of related compounds (Refat et al., 2021).
- Polymer Applications : Research on polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units showcases the potential of incorporating such moieties into polymers for thermal, optical, and electrochemical applications (Tapia et al., 2010).
Chemical Analysis and Environmental Implications
- Analytical Methods : Innovative techniques have been developed for the quantitation of chlorophenoxy acid herbicides, demonstrating the importance of sensitive analytical methods in environmental monitoring and possibly offering a methodology applicable to similar compounds (Wintersteiger et al., 1999).
Antimicrobial and Anticancer Research
- Antimicrobial and Anticancer Activities : Synthesis and evaluation of compounds incorporating features similar to the molecule of interest have shown promise in antimicrobial and anticancer activities, suggesting potential therapeutic applications (Sah et al., 2014).
properties
IUPAC Name |
(2E,3E)-1-(4-chlorophenyl)-3-methoxyimino-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-23-15-9-7-14(8-10-15)20-21-16(11-19-24-2)17(22)12-3-5-13(18)6-4-12/h3-11,20H,1-2H3/b19-11+,21-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUMECKMVDQSAS-BRRLLNCPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/N=C(\C=N\OC)/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[1-(4-Bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2761234.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2761235.png)
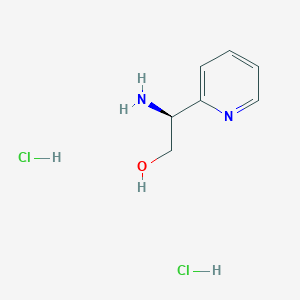
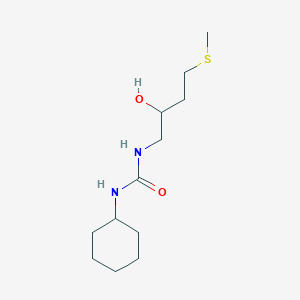
![3-(3-fluorophenyl)-N-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2761238.png)

![N-[(5-methylfuran-2-yl)methyl]cyclopropanamine](/img/structure/B2761243.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2761246.png)
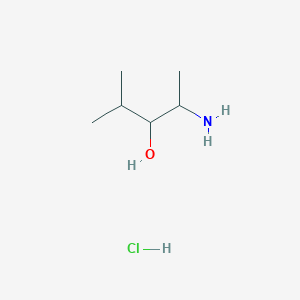
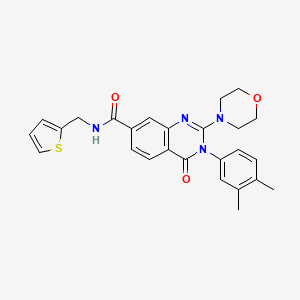
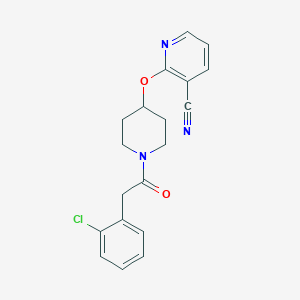
![methyl N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamate](/img/structure/B2761253.png)

